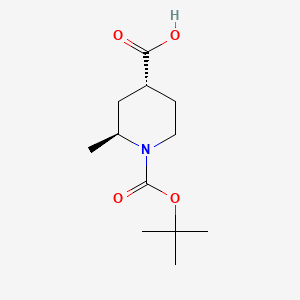
(R,S,R,S)-Nebivolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,S,R,S)-Nebivolol is a beta-blocker used primarily for the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its ability to selectively block beta-1 adrenergic receptors and its unique vasodilatory properties, which are attributed to its ability to increase nitric oxide release.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,R,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzopyran Moiety: This involves the condensation of a phenol derivative with an epoxide, followed by cyclization to form the benzopyran ring.
Introduction of the Amino Alcohol Side Chain: The benzopyran intermediate is then reacted with an appropriate amine to introduce the amino alcohol side chain.
Resolution of Enantiomers: The racemic mixture is resolved into its individual enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzopyran intermediate and subsequent introduction of the amino alcohol side chain.
Purification: High-performance liquid chromatography (HPLC) or other purification techniques are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the produced compound.
化学反应分析
Types of Reactions
(R,S,R,S)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, altering the pharmacological properties of the compound.
科学研究应用
(R,S,R,S)-Nebivolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and stereochemistry.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and other cardiovascular conditions.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
作用机制
(R,S,R,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it enhances the release of nitric oxide, resulting in vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
相似化合物的比较
Similar Compounds
Atenolol: Another beta-1 selective blocker but lacks the vasodilatory properties of Nebivolol.
Metoprolol: Similar beta-1 selectivity but does not increase nitric oxide release.
Bisoprolol: Comparable beta-1 selectivity but with different pharmacokinetic properties.
Uniqueness
(R,S,R,S)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 adrenergic blockade with nitric oxide-mediated vasodilation. This dual action provides additional therapeutic benefits, particularly in patients with hypertension and heart failure.
属性
CAS 编号 |
119365-24-1 |
|---|---|
分子式 |
C22H25F2NO4 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22- |
InChI 键 |
KOHIRBRYDXPAMZ-MTIDIVMFSA-N |
手性 SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
规范 SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
同义词 |
[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; R 74829 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


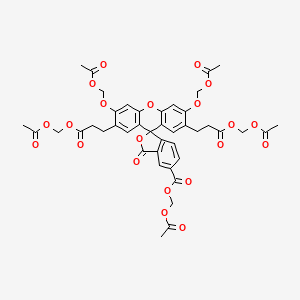
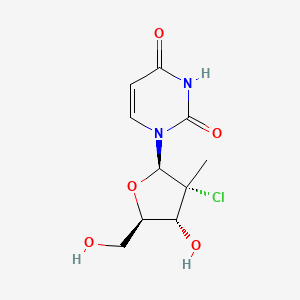
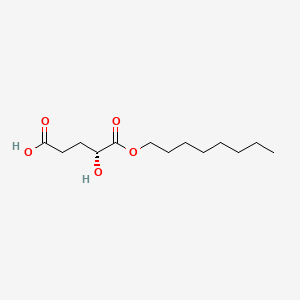
![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
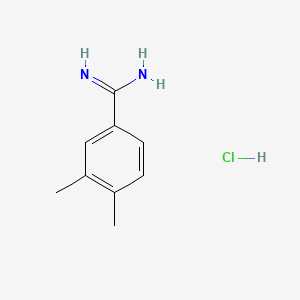
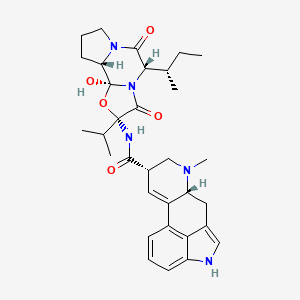
![(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B570680.png)
